CES1/CES2 Hydrolytic Activation: Pentyl vs. Ethyl Carbamate Pro-drugs in Cancer Cell Growth Inhibition
The pentyl ester chain is a critical determinant of CES-mediated prodrug activation. In a series of doxazolidine carbamate prodrugs, simple butyl and pentyl carbamates inhibited the growth of CES1/CES2-overexpressing cancer cells, whereas the ethyl carbamate analog showed no inhibitory activity, indicating negligible hydrolysis [1]. This alkyl-chain threshold effect was observed in Hep G2 hepatocellular carcinoma cells and MCF-7 breast cancer cells engineered to express hiCE (human intestinal carboxylesterase / CES2) [1][2]. Although the target compound pentyl N-[4-(hydroxymethyl)phenyl]carbamate has been used as a synthetic intermediate rather than a terminal prodrug, its pentyl ester motif is identical to that validated in the prodrug context, providing cross-study comparable evidence that the pentyl chain is the minimal alkyl length for efficient CES substrate recognition [1].
| Evidence Dimension | Cancer cell growth inhibition dependent on carbamate alkyl chain hydrolysis by CES1/CES2 |
|---|---|
| Target Compound Data | Pentyl carbamate prodrug: IC50 = 50 nM in Hep G2 cells (with PABA self-eliminating spacer; lead compound pentyl 4-(N-doxazolidinylcarbonyloxymethyl)phenylcarbamate) was activated in CES1/CES2-expressing cells [1]. |
| Comparator Or Baseline | Ethyl carbamate analog: no growth inhibition observed in Hep G2 or CES-overexpressing cells [1]. Butyl carbamate prodrug: active but less extensively characterized. |
| Quantified Difference | Pentyl and butyl carbamates inhibited CES-overexpressing cancer cells; ethyl carbamate was completely inactive, establishing a binary structure-activity threshold at ≥ C4 alkyl chain length. |
| Conditions | Hep G2 hepatocellular carcinoma cells, MCF-7 breast cancer cells ± hiCE overexpression; cell viability assay. |
Why This Matters
The ethyl-to-pentyl activity cliff demonstrates that procurement of a pentyl ester is mandatory for CES-dependent activation; shorter alkyl homologs are mechanistically inert in this pathway.
- [1] Burkhart, D. J., Barthel, B. L., Post, G. C., Kalet, B. T., Nafie, J. W., Shoemaker, R. K., & Koch, T. H. (2006). Design, synthesis, and preliminary evaluation of doxazolidine carbamates as prodrugs activated by carboxylesterases. Journal of Medicinal Chemistry, 49(24), 7002–7012. View Source
- [2] Barthel, B. L., Torres, R. C., Hyatt, J. L., Edwards, C. C., Hatfield, M. J., Potter, P. M., & Koch, T. H. (2008). Identification of human intestinal carboxylesterase as the primary enzyme for activation of a doxazolidine carbamate prodrug. Journal of Medicinal Chemistry, 51(2), 298–304. View Source
